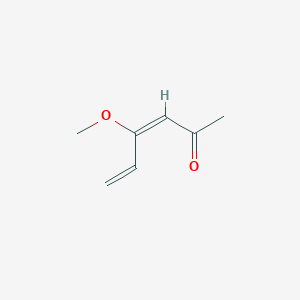
(3E)-4-methoxyhexa-3,5-dien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-4-methoxyhexa-3,5-dien-2-one, also known as p-anisaldehyde, is a chemical compound widely used in various fields of research. It is a yellow liquid with a strong odor, commonly used as a flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of (3E)-4-methoxyhexa-3,5-dien-2-one is not fully understood. However, it is believed that the compound exerts its antimicrobial and antifungal effects by disrupting the cell membrane of microorganisms. Additionally, (3E)-4-methoxyhexa-3,5-dien-2-one has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, suggesting that it may have anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
(3E)-4-methoxyhexa-3,5-dien-2-one has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antimicrobial and antifungal properties against various microorganisms, including Candida albicans and Staphylococcus aureus. Additionally, (3E)-4-methoxyhexa-3,5-dien-2-one has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
(3E)-4-methoxyhexa-3,5-dien-2-one has several advantages for lab experiments. It is a readily available starting material for the synthesis of various compounds, and its synthesis method is relatively simple and efficient. Additionally, (3E)-4-methoxyhexa-3,5-dien-2-one exhibits a wide range of biochemical and physiological effects, making it a versatile compound for research. However, the compound has some limitations, including its strong odor and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on (3E)-4-methoxyhexa-3,5-dien-2-one. One potential direction is the development of new compounds based on (3E)-4-methoxyhexa-3,5-dien-2-one, which may have improved antimicrobial, antifungal, and anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of (3E)-4-methoxyhexa-3,5-dien-2-one and its potential applications in drug development. Finally, more research is needed to explore the potential environmental impacts of (3E)-4-methoxyhexa-3,5-dien-2-one, particularly its potential toxicity to aquatic organisms.
In conclusion, (3E)-4-methoxyhexa-3,5-dien-2-one is a versatile chemical compound with potential applications in various fields of research. Its synthesis method is relatively simple, and it exhibits a wide range of biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in drug development.
Méthodes De Synthèse
(3E)-4-methoxyhexa-3,5-dien-2-one can be synthesized by the reaction of anisole with crotonaldehyde. The reaction is catalyzed by a base, such as potassium hydroxide, and occurs through a Knoevenagel condensation reaction. The yield of the reaction is typically high, and the compound can be easily purified by distillation.
Applications De Recherche Scientifique
(3E)-4-methoxyhexa-3,5-dien-2-one has been widely used in various fields of research, including organic chemistry, medicinal chemistry, and biochemistry. It is commonly used as a starting material for the synthesis of various compounds, such as heterocycles, which have potential applications in the pharmaceutical industry. Additionally, (3E)-4-methoxyhexa-3,5-dien-2-one has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties, making it a promising candidate for drug development.
Propriétés
Numéro CAS |
140171-39-7 |
|---|---|
Nom du produit |
(3E)-4-methoxyhexa-3,5-dien-2-one |
Formule moléculaire |
C7H10O2 |
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
(3E)-4-methoxyhexa-3,5-dien-2-one |
InChI |
InChI=1S/C7H10O2/c1-4-7(9-3)5-6(2)8/h4-5H,1H2,2-3H3/b7-5+ |
Clé InChI |
HFNWTRLPTKAVEF-FNORWQNLSA-N |
SMILES isomérique |
CC(=O)/C=C(\C=C)/OC |
SMILES |
CC(=O)C=C(C=C)OC |
SMILES canonique |
CC(=O)C=C(C=C)OC |
Synonymes |
3,5-Hexadien-2-one, 4-methoxy-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



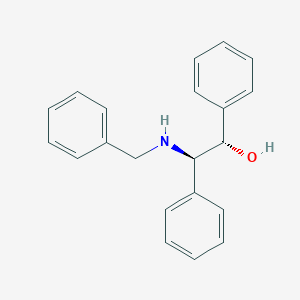
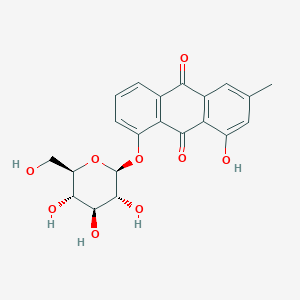
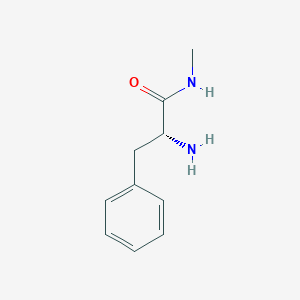
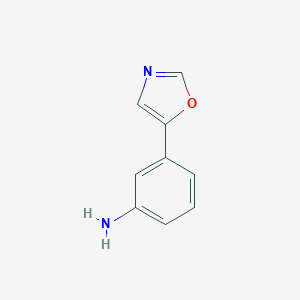
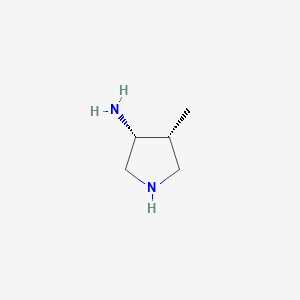
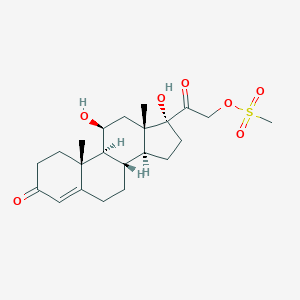
![N-[2-(5-methoxy-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B119978.png)
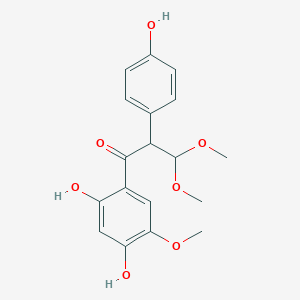
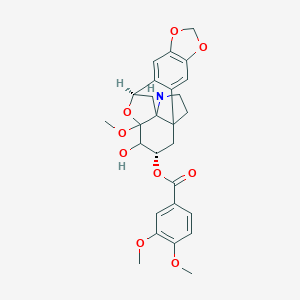
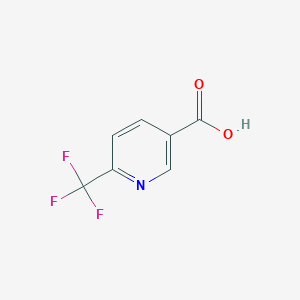
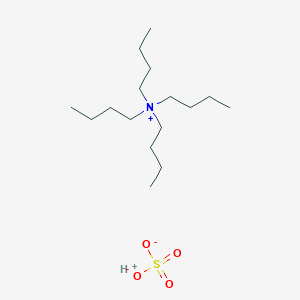
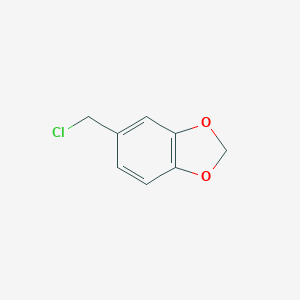
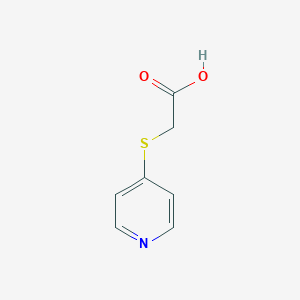
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B119998.png)